

A Comprehensive Technical Guide to Methyl 2-(aminosulfonyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(aminosulfonyl)benzoate**

Cat. No.: **B1209806**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 2-(aminosulfonyl)benzoate**, a key chemical intermediate. This document outlines its physicochemical properties, applications, relevant experimental protocols, and metabolic pathways, presenting a valuable resource for professionals in research and development.

Core Physicochemical Data

Methyl 2-(aminosulfonyl)benzoate, with the CAS number 57683-71-3, is a white to off-white crystalline solid.^[1] It serves as a crucial building block in the synthesis of more complex organic molecules.^[1] A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Weight	215.23 g/mol	[2] [3] [4]
Molecular Formula	C ₈ H ₉ NO ₄ S	[2] [4]
CAS Number	57683-71-3	[2] [3]
Melting Point	126-128 °C	[3]
Assay Purity	≥98%	[3]
Physical Form	Solid	[3]

Applications in Synthesis and Metabolism

Methyl 2-(aminosulfonyl)benzoate holds significance in two primary areas: as a precursor in synthetic chemistry and as a metabolite in environmental and toxicological studies.

Synthesis of Pyrazol-benzenesulfonamides

A primary application of **Methyl 2-(aminosulfonyl)benzoate** is in the preparation of pyrazol-benzenesulfonamides.^[1] These compounds are of interest in medicinal chemistry and agrochemical research due to their potential biological activities. The general synthetic approach involves the reaction of **Methyl 2-(aminosulfonyl)benzoate** with a suitable pyrazole derivative.

Metabolite of Metsulfuron-methyl

Methyl 2-(aminosulfonyl)benzoate is a known environmental transformation product of the herbicide metsulfuron-methyl.^[5] Understanding the metabolic fate of herbicides like metsulfuron-methyl is crucial for assessing their environmental impact and persistence. The formation of **Methyl 2-(aminosulfonyl)benzoate** occurs through the cleavage of the sulfonylurea bridge of the parent compound.

Experimental Protocols

General Protocol for the Synthesis of a Pyrazol-benzenesulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a pyrazol-benzenesulfonamide derivative using **Methyl 2-(aminosulfonyl)benzoate** as a starting material. This is a representative protocol and may require optimization for specific target molecules.

Materials:

- **Methyl 2-(aminosulfonyl)benzoate**
- Substituted pyrazole
- A suitable base (e.g., potassium carbonate, triethylamine)

- An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Standard laboratory glassware and work-up reagents

Procedure:

- To a solution of the substituted pyrazole in the chosen solvent, add the base and stir at room temperature.
- Add **Methyl 2-(aminosulfonyl)benzoate** to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the specific reactants and solvent, and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water and stir to precipitate the product.
- Collect the solid product by filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired pyrazol-benzenesulfonamide.

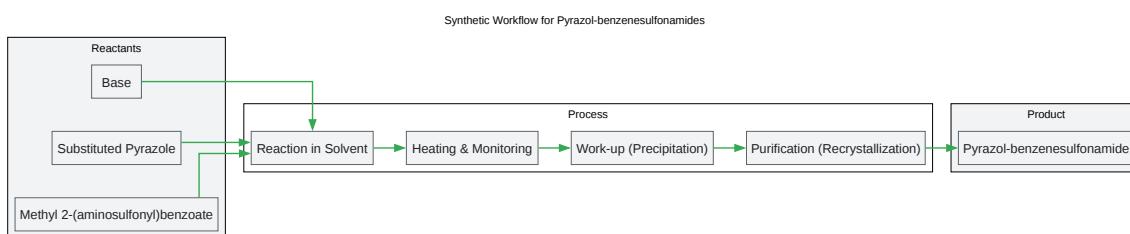
Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of **Methyl 2-(aminosulfonyl)benzoate**. This method may require optimization based on the specific instrumentation and sample matrix.

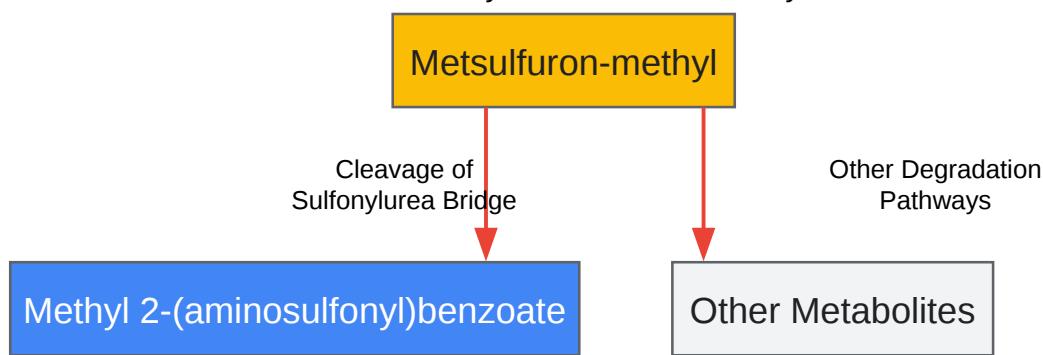
Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:


- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)
- **Methyl 2-(aminosulfonyl)benzoate** reference standard

Procedure:


- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape. Degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of **Methyl 2-(aminosulfonyl)benzoate** in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation: Dissolve the sample containing **Methyl 2-(aminosulfonyl)benzoate** in the mobile phase. Filter the sample through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Set the column temperature (e.g., 30 °C).
 - Set the flow rate (e.g., 1.0 mL/min).
 - Set the UV detection wavelength (e.g., 254 nm).
 - Inject the standards and the sample solution.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Methyl 2-(aminosulfonyl)benzoate** in the sample by interpolating its peak area on the calibration curve.

Visualized Workflows and Pathways

To better illustrate the processes involving **Methyl 2-(aminosulfonyl)benzoate**, the following diagrams have been generated using the DOT language.

Metabolic Pathway of Metsulfuron-methyl

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-(aminosulfonyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209806#methyl-2-aminosulfonyl-benzoate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com